N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloropyrazin-2-amine
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Overview
Description
N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloropyrazin-2-amine is a chemical compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes a tert-butyl group attached to a triazole ring, and a chloropyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloropyrazin-2-amine typically involves multiple steps. One common method includes the formation of the triazole ring through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its efficiency and selectivity, often referred to as "click chemistry" . The chloropyrazine moiety can be introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative is reacted with a chlorinating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloropyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrazine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloropyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloropyrazin-2-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound can form covalent bonds with biomolecules, enabling its use in bioorthogonal reactions. The pathways involved often include coordination chemistry and covalent modification of target molecules .
Comparison with Similar Compounds
Similar Compounds
BTTES: Another copper(I)-catalyzed azide-alkyne cycloaddition ligand with similar applications.
TBTA: Tris(benzyltriazolylmethyl)amine, used in similar click chemistry reactions.
Uniqueness
N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloropyrazin-2-amine is unique due to its specific combination of a tert-butyl group and a chloropyrazine moiety, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloropyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN6/c1-11(2,3)18-7-8(16-17-18)4-14-10-6-13-9(12)5-15-10/h5-7H,4H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVAWFFHWOSHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CNC2=CN=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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